molecular formula C20H20N6OS B2862987 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1170158-32-3

5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2862987
CAS No.: 1170158-32-3
M. Wt: 392.48
InChI Key: SOALTPZDKSYVHC-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring fused with a benzene ring, along with a benzoimidazole moiety linked to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium and reagents like methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, methyl iodide, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of hypoxia-inducible factor-1 (HIF-1), which plays a role in tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives and benzoimidazole-containing molecules. Examples include:

Uniqueness

The uniqueness of 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole lies in its complex structure, which combines multiple heterocyclic rings. This structure imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c1-24-18-5-3-2-4-16(18)21-19(24)13-25-8-10-26(11-9-25)20(27)14-6-7-15-17(12-14)23-28-22-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOALTPZDKSYVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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